molecular formula C21H17Cl3IN3OS B11994178 2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-iodophenyl)amino]carbonothioyl}amino)ethyl]acetamide

2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-iodophenyl)amino]carbonothioyl}amino)ethyl]acetamide

Katalognummer: B11994178
Molekulargewicht: 592.7 g/mol
InChI-Schlüssel: YOXAJLPQPROHSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-I-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in multiple chemical reactions and interactions due to the presence of functional groups like naphthalene, thiourea, and trichloroethyl.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-I-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes might include:

    Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic substitution reactions.

    Introduction of the Trichloroethyl Group: This step might involve the use of trichloroacetyl chloride in the presence of a base.

    Formation of the Thiourea Derivative: Thiourea can be introduced through nucleophilic substitution reactions.

    Final Coupling Reaction: The final step would involve coupling the intermediate compounds under specific conditions, such as the presence of a catalyst or specific temperature and pressure conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring or the thiourea group.

    Reduction: Reduction reactions could target the trichloroethyl group or the thiourea group.

    Substitution: Various substitution reactions could occur, especially at the aromatic ring or the thiourea group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of naphthoquinones, while reduction could yield simpler amides or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound could be used as a catalyst or a catalyst precursor in various organic reactions.

    Material Science:

Biology

    Biochemical Probes: The compound might be used as a probe to study biochemical pathways or interactions.

    Drug Development:

Medicine

    Therapeutic Agents: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry

    Chemical Manufacturing: Applications in the synthesis of other complex organic compounds.

    Agriculture: Potential use as a pesticide or herbicide.

Wirkmechanismus

The mechanism of action would depend on the specific application. For example, in a biochemical context, the compound might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it might facilitate specific chemical transformations by stabilizing transition states or intermediates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalene Derivatives: Compounds like 1-naphthylamine or 2-naphthol.

    Thiourea Derivatives: Compounds like thiourea or phenylthiourea.

    Trichloroethyl Compounds: Compounds like trichloroacetic acid or trichloroethanol.

Uniqueness

The uniqueness of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-I-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE lies in its complex structure, which combines multiple functional groups, potentially leading to diverse chemical reactivity and applications.

Eigenschaften

Molekularformel

C21H17Cl3IN3OS

Molekulargewicht

592.7 g/mol

IUPAC-Name

2-naphthalen-1-yl-N-[2,2,2-trichloro-1-[(2-iodophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C21H17Cl3IN3OS/c22-21(23,24)19(28-20(30)26-17-11-4-3-10-16(17)25)27-18(29)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,19H,12H2,(H,27,29)(H2,26,28,30)

InChI-Schlüssel

YOXAJLPQPROHSL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=CC=C3I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.